2,2,3,3-Tetramethoxybutane

Description

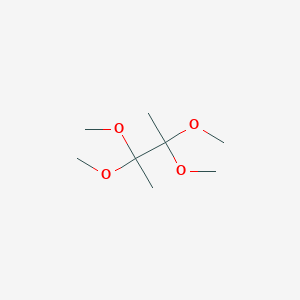

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3-tetramethoxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O4/c1-7(9-3,10-4)8(2,11-5)12-6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COEBCOIFCLAOFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(OC)OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20446007 | |

| Record name | 2,2,3,3-tetramethoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176798-33-7 | |

| Record name | 2,2,3,3-tetramethoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3-Tetramethoxybutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthesis and Synthetic Methodologies for 2,2,3,3 Tetramethoxybutane and Its Derivatives

Established Synthetic Routes and Reaction Conditions

The primary and most well-documented method for synthesizing 2,2,3,3-tetramethoxybutane is the direct acid-catalyzed reaction of butane-2,3-dione with an excess of a methoxy (B1213986) source, typically trimethyl orthoformate.

The most common route to this compound involves the acid-catalyzed reaction of butane-2,3-dione (also known as diacetyl or biacetyl) with trimethyl orthoformate. In this reaction, trimethyl orthoformate serves a dual purpose: it acts as the source of the methoxy groups and as a dehydrating agent, driving the equilibrium towards the formation of the ketal product. wikipedia.org

The reaction is typically catalyzed by a Brønsted acid, such as p-toluenesulfonic acid (p-TsOH) or camphorsulfonic acid (CSA), in a protic solvent like methanol. The mechanism proceeds through the initial protonation of one of the carbonyl oxygens of butane-2,3-dione by the acid catalyst. This activation increases the electrophilicity of the carbonyl carbon, allowing for nucleophilic attack by methanol. This process occurs twice on the first carbonyl group to form a hemiketal and then a dimethyl ketal intermediate. The reaction then proceeds on the second carbonyl group in a similar fashion to yield the final this compound product. The water generated during the reaction is scavenged by trimethyl orthoformate, which hydrolyzes to form methanol and methyl formate, thereby preventing the reverse reaction and ensuring a high yield of the desired product. durham.ac.uk

In a typical experimental procedure, butane-2,3-dione is refluxed with trimethyl orthoformate in methanol in the presence of a catalytic amount of an acid catalyst. durham.ac.uk A reported synthesis on a multigram scale using p-toluenesulfonic acid in refluxing toluene achieved a yield of 75%. wikipedia.org

Table 1: Representative Conditions for Acid-Catalyzed Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Yield |

| Butane-2,3-dione | Trimethyl Orthoformate | p-Toluenesulfonic acid | Toluene | Reflux | 75% wikipedia.org |

| Butane-2,3-dione | Trimethyl Orthoformate | Camphorsulfonic acid | Methanol | Reflux | Good to Excellent durham.ac.uk |

The synthesis of this compound is challenging due to the significant steric hindrance encountered during the formation of the two adjacent tetrasubstituted centers. Several strategies can be employed to overcome these steric barriers and improve reaction yields and rates.

A fundamental approach to overcoming the activation energy barrier in sterically hindered reactions is the application of elevated temperatures. By conducting the acetalization at the reflux temperature of the solvent (e.g., methanol or toluene), the kinetic energy of the reacting molecules is increased, leading to more frequent and energetic collisions. wikipedia.org For particularly stubborn substrates like butane-2,3-dione, extending the reflux period ensures that the reaction proceeds to completion, allowing sufficient time for the thermodynamically favored, albeit sterically hindered, product to form. This technique is often the first line of optimization due to its simplicity.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating slow reactions and improving yields, particularly in cases of steric hindrance. researchgate.netresearchgate.net Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to significantly reduced reaction times compared to conventional heating methods. researchgate.net This technique can be particularly effective for the synthesis of this compound, potentially reducing reaction times from many hours to mere minutes. researchgate.net Furthermore, microwave-assisted synthesis can often be performed under solvent-free conditions, which aligns with the principles of green chemistry. The high pressure and temperature achieved in a sealed reaction vessel under microwave irradiation can help overcome the steric barriers inherent in the formation of the tetramethoxy product. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Acetalization (Hypothetical)

| Method | Temperature | Time | Yield |

| Conventional Reflux | ~65-110 °C | 12-24 hours | ~75% |

| Microwave Irradiation | ~120-150 °C | 10-30 minutes | Potentially >85% |

For highly sterically hindered or electronically deactivated ketones, Brønsted acid catalysis may be insufficient. In such cases, strong Lewis acids are employed to activate the carbonyl group more effectively. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a particularly potent Lewis acid catalyst used for this purpose. chemicalbook.comwikipedia.org TMSOTf activates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by methanol or trimethyl orthoformate. richmond.edurichmond.edu This pre-activation strategy lowers the activation energy of the reaction, often allowing it to proceed under milder conditions or with higher efficiency for challenging substrates. The use of TMSOTf can be crucial in driving the exhaustive methoxylation of both carbonyl groups in butane-2,3-dione to achieve a high yield of the final product. organic-chemistry.org

Optimization Strategies for Yield Improvement in Sterically Hindered Systems

Novel Approaches and Emerging Synthetic Pathways

While the acid-catalyzed acetalization of butane-2,3-dione remains the primary route, research into novel synthetic methodologies for constructing sterically congested molecules offers potential future pathways. Advances in catalysis and reaction design are continually expanding the toolbox for organic chemists.

Emerging strategies in organic synthesis that could be adapted for the formation of this compound or its derivatives include the development of novel catalytic systems with high steric tolerance. For instance, N-heterocyclic carbene (NHC) catalysis has been used to synthesize sterically hindered dialkyl ketones, showcasing its potential in facilitating reactions at congested centers. researchgate.net

Furthermore, advancements in photoredox and electrochemical catalysis are opening new avenues for bond formation under mild conditions. These methods can generate highly reactive intermediates that may participate in novel C-O bond-forming reactions, potentially providing alternative pathways to polyalkoxyalkanes. While not yet specifically applied to this compound, these cutting-edge techniques represent the frontier of synthetic chemistry and may offer future, more efficient routes to this and other sterically demanding structures.

Stereoselective and Enantioselective Synthetic Routes

Stereoselective synthetic routes involving the this compound scaffold are prominently utilized in the preparation of C2-symmetric auxiliaries and ligands. researchgate.net A key strategy involves the transacetalization of a chiral diol, such as diethyl tartrate, with a monoacetal of butane-2,3-dione. researchgate.net This reaction proceeds with the preservation of the existing stereochemistry from the starting material.

For instance, the acid-catalyzed reaction between diethyl tartrate and 3,3-diethoxybutan-2-one results in the formation of a C2-symmetric 1,4-dioxane (B91453) derivative in high yield. researchgate.net The inherent chirality of the tartrate is thus transferred to the new, more complex structure, which can then be used for further enantioselective transformations. The structure of these chiral dioxane derivatives has been confirmed through X-ray crystallography of subsequent products. researchgate.net

Catalyst Development for Enhanced Synthetic Efficiency

The development of efficient catalytic methods is crucial for the synthesis of this compound derivatives. Acid catalysis is fundamental in the key step of forming the 1,4-dioxane ring system, which serves as the core scaffold for many derivatives. researchgate.net This transacetalization reaction can achieve yields as high as 88%, demonstrating the efficiency of this catalytic approach. researchgate.net

Further catalytic processes are employed in the subsequent functionalization of the scaffold. In the synthesis of N-alkylated trans-pyrrolidine diols, a pivotal step involves a tandem azide reduction and cyclization sequence that occurs upon catalytic hydrogenation. tandfonline.com This demonstrates that a sequence of different catalytic systems is often necessary to convert the initial scaffold into complex target molecules.

Derivatization and Functionalization of the this compound Scaffold

The this compound scaffold, particularly when derived from tartaric acid, serves as a versatile starting point for the synthesis of various complex organic molecules. Its rigid, C2-symmetric structure allows for high stereocontrol in derivatization reactions.

Synthesis of Chiral N,O-Acetal Isoserine Derivatives

While the this compound framework is a valuable tool for creating chiral molecules, specific documented applications of this scaffold in the direct synthesis of chiral N,O-acetal isoserine derivatives are not extensively reported in the available scientific literature. The conversion of the diol functionalities protected by the scaffold into the requisite amino and carboxyl groups of isoserine would require a multi-step transformation.

Generation of β²,²-Amino Acids

β-Amino acids are valuable building blocks for creating novel peptides with enhanced stability and unique conformational properties. nih.gov The synthesis of β²,²-amino acids, which feature a quaternary carbon center, is a significant chemical challenge. Although various synthetic methods exist for this class of compounds, such as those based on organocatalytic Mannich reactions, a direct synthetic route starting from the this compound scaffold is not prominently featured in published research. nih.gov

Formation of N-Alkylated trans-Pyrrolidine Diols

A notable and well-documented derivatization of the this compound scaffold is the synthesis of N-alkylated trans-pyrrolidine diols. tandfonline.com This process begins with a dioxane derivative formed from dimethyl tartrate, where the diol is protected by the butane-based acetal (B89532). researchgate.nettandfonline.com

The synthetic pathway involves several key steps. The initial diester is reduced to a diol, which is subsequently converted into a dimesylate. The crucial step is a tandem sequence where an azide intermediate undergoes catalytic hydrogenation, leading to both reduction of the azide and a spontaneous cyclization to form the pyrrolidine ring. tandfonline.com This method has been successfully used to afford products such as (3R,4R)-(+)-1-benzyl-3,4-pyrrolidinediol and (3R,4R)-(+)-1-allyl-3,4-pyrrolidinediol. researchgate.nettandfonline.com

The details of this synthetic route are summarized in the table below.

Synthesis of N-Alkylated trans-Pyrrolidine Diols| Step | Reactant | Key Reagents | Product |

|---|---|---|---|

| 1 | (2R,3R,5R,6R)-5,6-dimethoxy-5,6-dimethyl researchgate.netresearchgate.netdioxane-2,3-dicarboxylic acid dimethyl ester | Lithium aluminium hydride (LiAlH₄) | Corresponding diol |

| 2 | Diol intermediate | Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N) | Dimesylate intermediate |

| 3 | Dimesylate intermediate | Sodium azide (NaN₃) | Mono-azide intermediate |

| 4 | Mono-azide intermediate | H₂, Palladium on carbon (Pd/C), Alkylating agent (e.g., Benzyl bromide) | N-Alkylated trans-pyrrolidine diol |

Based on a comprehensive review of available scientific literature, there is no information regarding the specific reaction mechanisms and chemical reactivity of This compound corresponding to the detailed outline provided in the query.

The specified reaction pathways, including the formation of tert-butyl radicals (t-C4H9 radicals), the generation of isobutene, and the subsequent formation of oxidized products like isobutene oxide, are characteristic of the thermal and oxidative decomposition of a different, though similarly named, compound: 2,2,3,3-Tetramethylbutane (B1293380) .

The provided outline accurately describes the known chemical behavior of 2,2,3,3-Tetramethylbutane:

Thermal Decomposition of 2,2,3,3-Tetramethylbutane : This compound undergoes homolytic cleavage of the central carbon-carbon bond to form two tert-butyl radicals (t-C4H9). rsc.orgrsc.orgwikipedia.org

Generation of Isobutene : In the presence of oxygen, these tert-butyl radicals react to form isobutene and a hydroperoxyl radical (HO2). rsc.orgrsc.org

Oxidative Decomposition Products : Further reactions can lead to the formation of small amounts of oxidized products such as isobutene oxide (also known as 2,2-dimethyloxirane). rsc.orgrsc.org

Due to the fundamental structural differences between this compound (C8H18O4) and 2,2,3,3-Tetramethylbutane (C8H18), their decomposition pathways, reaction kinetics, and products would be significantly different. The presence of four methoxy groups in this compound would lead to a distinct and more complex reaction mechanism not involving the direct formation of tert-butyl radicals or isobutene as primary decomposition products.

Therefore, it is not scientifically accurate or possible to generate the requested article on This compound following the provided outline, as the outline's content pertains to the chemistry of 2,2,3,3-Tetramethylbutane .

Iii. Reaction Mechanisms and Chemical Reactivity of 2,2,3,3 Tetramethoxybutane

Radical Reactions and Decomposition Pathways

Studies on Steric Hindrance and Conformational Isomerism

The chemical utility of 2,2,3,3-tetramethoxybutane (TMB) is fundamentally governed by principles of steric hindrance and conformational isomerism. While detailed computational studies on the rotational energy barrier of the central C2-C3 bond of the TMB molecule itself are not extensively documented in publicly available research, its reactivity profile, particularly as a protecting group, offers significant insight into these stereochemical aspects. TMB is recognized as a highly selective reagent for the protection of trans-vicinal diols, especially in cyclic systems like carbocycles and carbohydrates. ntu.edu.twresearchgate.net This selectivity is a direct consequence of the steric bulk of the methoxy (B1213986) groups and the conformational preferences of the resulting acetal (B89532) structure.

When TMB reacts with a diol under acidic catalysis, it forms a butane-2,3-bisacetal. The formation of this derivative imposes significant conformational constraints on the substrate molecule. Research in the synthesis of isoserine derivatives highlights this phenomenon explicitly. In a reaction between a protected L-isoserine and TMB, the formation of different bicyclic N,O-acetal diastereomers was observed. The distribution of these products was found to be controlled by the "delicate balance of the steric interactions between the different functional groups on each possible diastereoisomer," which in turn dictates their thermodynamic stability. acs.org

This principle is further demonstrated in the synthesis of key biological intermediates from quinic acid and shikimic acid. TMB is used to selectively protect the trans-diequatorial diols at the C4 and C5 positions of methyl quinate. ntu.edu.twqmul.ac.uk The bulky nature of the incoming reagent favors reaction with the less sterically hindered equatorial hydroxyl groups over the more sterically crowded axial ones. This reaction leads to the formation of a rigid protected structure, which then allows for chemical modifications at other positions of the molecule with high selectivity.

An illustrative example of this sterically controlled reactivity is the diastereoselective alkylation of isoserine-derived bicyclic N,O-acetals. The pre-existing, conformationally locked ring system, formed by TMB, directs the approach of electrophiles. Optimized conditions for the methylation of one such derivative led to a good yield with a significant diastereomeric ratio, as detailed in the table below.

| Reactant | Electrophile | Product | Yield (%) | Diastereomeric Ratio | Reference |

|---|---|---|---|---|---|

| Isoserine-derived bicyclic N,O-acetal (2) | Methyl Iodide (MeI) | α-methylated derivative (5a) | 95 | 83:17 | acs.org |

This demonstrates that the conformational rigidity and steric environment established by the TMB-derived protecting group are crucial in controlling the stereochemical outcome of subsequent reactions.

Iv. Catalytic Applications and Transformations Involving 2,2,3,3 Tetramethoxybutane

Organocatalytic Applications

While 2,2,3,3-tetramethoxybutane is not typically employed as a direct organocatalyst, it serves as a crucial reagent in the synthesis of specific chiral scaffolds that are subsequently used in organocatalytic transformations. Its primary role is in the formation of rigid bicyclic acetal (B89532) structures, which impart stereocontrol in asymmetric reactions.

One notable application involves the synthesis of carbohydrate-based organocatalysts. In this context, this compound is reacted with a sugar-derived diol in the presence of trimethyl orthoformate. This reaction leads to the formation of a secondary alcohol, which is then oxidized to produce the final organocatalyst. nih.gov The rigidity of the bisacetal structure formed using this compound is a key feature of these organocatalysts. worldscientific.com

Another significant use of this compound is in the preparation of chiral bicyclic N,O-acetal isoserine derivatives. acs.orgacs.orgresearchgate.net These derivatives are synthesized through an acid-catalyzed tandem N,O-acetalization/intramolecular transcarbamoylation reaction between a protected L-isoserine and this compound. acs.orgresearchgate.net The resulting chiral bicyclic scaffolds are then utilized in diastereoselective alkylation reactions at the α-position to produce α-alkylisoserine derivatives. acs.orgresearchgate.net The stereochemical outcome of these alkylations is controlled by the rigid structure of the bicyclic system derived from this compound. acs.orgresearchgate.net

The following table summarizes the use of this compound in the synthesis of a precursor for a carbohydrate-based organocatalyst.

| Reactant 1 | Reactant 2 | Reagents | Product | Application of Product |

| Sugar-derived diol (e.g., 228a) | This compound | Trimethyl orthoformate | Secondary alcohol (e.g., 236a) | Precursor to a carbohydrate-based organocatalyst |

V. Spectroscopic and Computational Analysis in Research on 2,2,3,3 Tetramethoxybutane

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic methods are fundamental in the structural elucidation and characterization of 2,2,3,3-tetramethoxybutane. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR)/Raman spectroscopy provide complementary information regarding the molecule's atomic connectivity, mass, and vibrational modes.

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For this compound, ¹H NMR and ¹³C NMR are used to confirm its highly symmetrical structure.

Due to the symmetry of this compound, a simplified NMR spectrum is anticipated. The molecule possesses a point of symmetry that renders the protons and carbons on one half of the molecule chemically equivalent to those on the other half.

¹H NMR: The proton NMR spectrum is expected to show two distinct signals. The twelve protons of the four equivalent methoxy (B1213986) (-OCH₃) groups would produce a single, sharp peak, while the six protons of the two equivalent methyl (-CH₃) groups on the butane (B89635) backbone would generate a second singlet. The integration ratio of these peaks would be 2:1 (methoxy:methyl).

¹³C NMR: The carbon NMR spectrum is predicted to display three signals. One signal corresponds to the four equivalent methoxy carbons, another to the two equivalent methyl carbons on the backbone, and a third signal represents the two equivalent quaternary carbons (C2 and C3) of the butane chain, to which the methoxy groups are attached. The chemical shifts for methoxy groups in acetals typically appear in a predictable region of the spectrum. libretexts.org

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Backbone -CH₃ | ~1.0 - 1.5 | Singlet |

| ¹H | Acetal (B89532) -OCH₃ | ~3.2 - 3.5 | Singlet |

| ¹³C | Backbone -CH₃ | ~15 - 25 | Quartet (in coupled spectrum) |

| ¹³C | Acetal -OCH₃ | ~50 - 60 | Quartet (in coupled spectrum) |

The simplicity of the predicted NMR spectra directly supports the symmetrical nature of the this compound structure. The observation of single peaks for sets of chemically equivalent nuclei confirms the free rotation around the central C2-C3 bond and the C-O bonds of the methoxy groups at room temperature. Variable temperature NMR studies could provide further information on the rotational energy barriers of the methoxy groups. canada.canih.gov The study of molecular dynamics in similar methoxy-containing compounds reveals that reorientational dynamics of methyl groups can be analyzed by combining experimental techniques like NMR with theoretical calculations. rsc.orgresearchgate.net

Geminal interproton coupling, denoted as ²J, describes the interaction between two non-equivalent protons on the same carbon atom, typically a methylene (-CH₂) group. wikipedia.org In the case of this compound, there are no methylene groups; all protons are part of methyl groups. Within each methyl group, the three protons are chemically equivalent due to rapid rotation. Therefore, geminal coupling is not an observable feature in the standard ¹H NMR spectrum of this compound.

Isotope effects in NMR are subtle changes in chemical shift or coupling constants upon isotopic substitution (e.g., replacing ¹H with ²H). While not specifically detailed in the literature for this compound, such effects are a general phenomenon and could be used in specialized studies to probe the molecule's structure and vibrational environment.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₁₈O₄), the exact monoisotopic mass is 178.1205 Da. nih.gov In an MS experiment, this would be observed as the molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 178.

The fragmentation pattern in mass spectrometry provides structural information. Due to the presence of heteroatoms and quaternary carbons, the molecular ion of this compound is expected to undergo characteristic fragmentation. The most probable cleavage would occur at the central C2-C3 bond, as this breakage results in a highly stabilized oxonium ion. The stability of resulting fragments often dictates the major peaks observed in the spectrum. libretexts.orgchemguide.co.uk

Table 2: Predicted Major Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 178 | [C₈H₁₈O₄]⁺ | C₈H₁₈O₄ | Molecular Ion (M⁺) |

| 163 | [M - CH₃]⁺ | C₇H₁₅O₄ | Loss of a methyl radical |

| 147 | [M - OCH₃]⁺ | C₇H₁₅O₃ | Loss of a methoxy radical |

Vibrational spectroscopy, including IR and Raman techniques, identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.gov For this compound, the spectra would be dominated by absorptions corresponding to C-H and C-O bonds. Analysis of the related compound 2,2,3,3-tetramethylbutane (B1293380) can provide comparative insights into the vibrational modes of the core butane structure. aip.org

C-H vibrations: Strong C-H stretching bands from the methyl and methoxy groups are expected in the 2800-3000 cm⁻¹ region. C-H bending and rocking vibrations would appear in the 1350-1470 cm⁻¹ range.

C-O vibrations: The most characteristic feature for this molecule would be the strong C-O stretching vibrations of the acetal groups, typically found in the 1050-1150 cm⁻¹ region of the IR spectrum.

C-C vibrations: C-C stretching vibrations are generally weaker and appear in the fingerprint region of the spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| C-H Stretch | -CH₃, -OCH₃ | 2850 - 3000 | Strong |

| C-H Bend | -CH₃, -OCH₃ | 1350 - 1470 | Medium |

| C-O Stretch | Acetal (C-O-C) | 1050 - 1150 | Strong |

X-ray Crystallography for Regiochemistry Resolution

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional structure of a crystalline solid at the atomic level. By diffracting X-rays through a single crystal of a compound, researchers can generate an electron density map from which the exact positions of atoms can be determined. This allows for the unambiguous determination of bond lengths, bond angles, and torsional angles, providing a definitive confirmation of the molecule's connectivity and stereochemistry.

For a molecule like this compound, X-ray crystallography would serve to resolve any questions regarding its regiochemistry by confirming the attachment of two methoxy groups to each of the central C2 and C3 carbon atoms of the butane backbone. Furthermore, it would reveal the preferred conformation of the molecule in the solid state, offering direct evidence of the steric effects imposed by the bulky methoxy groups on the C2-C3 bond rotation. While specific crystallographic data for this compound are not widely available, the technique remains the gold standard for structural elucidation in chemistry.

Table 1: Key Structural Parameters Obtainable from X-ray Crystallography

| Parameter | Description | Significance for this compound |

|---|---|---|

| Atomic Coordinates | The precise (x, y, z) position of each atom in the crystal lattice. | Defines the exact molecular structure and confirms connectivity. |

| Bond Lengths | The distance between the nuclei of two bonded atoms. | Reveals any bond strain due to steric crowding of the methoxy groups. |

| Bond Angles | The angle formed between three connected atoms. | Indicates deviations from ideal tetrahedral geometry (109.5°) at the central carbons. |

| Torsional Angles | The dihedral angle between four sequentially bonded atoms. | Determines the solid-state conformation (e.g., anti or gauche) around the C2-C3 bond. |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. | Provides information on how molecules pack in the solid state. |

Computational Chemistry and Theoretical Studies

Computational chemistry utilizes theoretical principles and computer simulations to predict and analyze molecular properties. For this compound, these methods are invaluable for exploring its conformational landscape, energetic properties, and reaction pathways, complementing the limited experimental data.

Quantum Mechanical Calculations for Steric Interactions and Conformational Stability

Quantum mechanical calculations are essential for understanding the relationship between a molecule's structure and its energy. The rotation around the central C2-C3 bond in butane derivatives gives rise to different conformational isomers, such as anti and gauche forms, which have different potential energies. unacademy.com In this compound, the four methoxy groups create significant steric hindrance, which strongly influences the stability of its various conformers.

Quantum calculations can quantify the energetic cost of these steric interactions. By systematically rotating the C2-C3 bond and calculating the energy at each step, a potential energy profile can be generated. nih.gov This profile reveals the most stable (lowest energy) conformations and the energy barriers between them. For substituted butanes, the anti conformation, where bulky groups are furthest apart, is often the most stable. aakash.ac.in However, the complex interactions between the methoxy groups in this compound could potentially stabilize a gauche conformer through other non-covalent interactions. These calculations provide a detailed picture of the molecule's flexibility and preferred shapes.

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods are two of the most powerful classes of quantum chemical calculations. fiveable.me The term "ab initio" translates to "from first principles," signifying that these methods solve the Schrödinger equation without using experimental data for parameterization. wikipedia.org Ab initio methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer a systematic way to approach the exact solution, with accuracy generally improving with computational cost. fiveable.me

DFT is also a first-principles method but approximates the complex many-electron problem by calculating the electron density instead of the full wavefunction. This approach is computationally less demanding than high-level ab initio methods, allowing for the study of larger systems with good accuracy. acs.org The choice of the functional in DFT is critical, as it must accurately describe electron correlation and non-covalent interactions like dispersion forces, which are significant in sterically crowded molecules such as the analogous 2,2,3,3-tetramethylbutane. acs.org These methods are used to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties.

Thermochemical Parameter Determination and Reaction Path Analysis

Computational methods are widely used to predict the thermochemical properties of molecules, which are crucial for understanding their stability and reactivity. researchgate.net High-accuracy composite methods like CBS-QB3 can predict standard enthalpies of formation (ΔfH°), entropies (S°), and heat capacities (Cp) with an accuracy that can rival experimental measurements. researchgate.net These parameters are vital for calculating the thermodynamics of chemical reactions involving this compound.

Reaction path analysis involves mapping the potential energy surface that connects reactants to products. frontiersin.org By identifying the transition state—the highest energy point along the lowest energy path—the activation energy (Ea) of the reaction can be calculated. This is fundamental for understanding reaction kinetics. acs.org For this compound, this analysis could be applied to study its decomposition pathways or its hydrolysis back to 2,3-butanedione and methanol.

Table 2: Key Thermochemical and Kinetic Parameters from Computational Analysis

| Parameter | Symbol | Description |

|---|---|---|

| Enthalpy of Formation | ΔfH° | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. |

| Standard Entropy | S° | A measure of the randomness or disorder of the molecule at a standard state. |

| Heat Capacity | Cp | The amount of heat required to raise the temperature of the substance by one degree. |

| Gibbs Free Energy | ΔG | A thermodynamic potential that can be used to determine if a reaction will occur spontaneously. |

| Activation Energy | Ea | The minimum energy required to initiate a chemical reaction. |

| Reaction Enthalpy | ΔrH° | The overall heat change during a chemical reaction. |

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a view of how molecules move and change shape over time at a given temperature. researchgate.net In an MD simulation, the forces on each atom are calculated using a force field, and Newton's laws of motion are solved to track the atoms' trajectories over a period of time.

For a flexible molecule like this compound, MD simulations are ideal for exploring its vast conformational space. The simulation can reveal the relative populations of different conformers in a liquid state and the timescales for transitions between them. researchgate.net This provides a dynamic picture of the molecule's behavior that is inaccessible to static calculations alone. MD simulations have been successfully used to predict the stability of hydrates formed with the related compound 2,2,3,3-tetramethylbutane, demonstrating the predictive power of the technique. acs.org

Modeling of Reaction Mechanisms and Kinetics

Understanding the detailed mechanism of a chemical reaction is key to controlling its outcome. Computational modeling allows for the step-by-step investigation of reaction pathways at the molecular level. frontiersin.org For this compound, which is an acetal, a primary reaction of interest is its acid-catalyzed hydrolysis. chemistrysteps.comorganicchemistrytutor.com

The mechanism of acetal hydrolysis involves several steps, including protonation of an oxygen atom, loss of an alcohol molecule to form an oxonium ion, attack by water, and subsequent steps to release the second alcohol and form the final ketone. chemistrysteps.comnih.gov Computational models can be used to calculate the energy of each intermediate and transition state in this process. osti.gov This information helps to identify the rate-limiting step and provides a quantitative basis for the reaction kinetics. By understanding the mechanism, conditions can be optimized to either promote the hydrolysis or, conversely, to enhance the stability of the acetal.

Vii. Emerging Research Areas and Future Directions

Applications in Advanced Materials Science and Engineering

The unique structure of 2,2,3,3-Tetramethoxybutane, characterized by its four methoxy (B1213986) groups, suggests its potential as a building block or additive in the development of advanced materials. Polyether compounds, in general, are known for their versatile properties and are used in a wide array of applications, from industrial fluids to high-performance engineering plastics. cabidigitallibrary.org For instance, polyether polyols are crucial components in the synthesis of polyurethanes, which can be formulated into durable coatings, adhesives, and flexible foams. chim.it

The presence of multiple ether linkages in this compound could impart flexibility and resistance to hydrolysis, making it a candidate for creating novel polymers with tailored characteristics. cabidigitallibrary.org High-performance polymers like Polyether ether ketone (PEEK), known for its exceptional mechanical, thermal, and chemical properties, are utilized in demanding sectors such as aerospace, automotive, and medical industries. nih.govresearchgate.netnih.gov While not a direct analogue, the fundamental ether linkages in this compound point towards its potential utility in the synthesis of new materials with desirable properties such as thermal stability and chemical resistance. Further research could explore its role as a monomer, a cross-linking agent, or a modifier in existing polymer systems to enhance their performance characteristics.

Biological Activity and Biomolecule Synthesis

The potential biological applications of this compound and its derivatives are an area of growing interest, though specific research on this compound remains limited.

Investigation of Derivatives for Biological Activities

There is currently a lack of specific studies on the biological activities of this compound derivatives. However, the broader class of polyether compounds, particularly those of natural origin, is known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiparasitic, antiviral, and antitumor properties. nih.govnih.govresearchgate.netresearchgate.net These natural polyether ionophores are lipid-soluble molecules that can transport metal cations across cell membranes, a mechanism that underpins their biological effects. nih.gov

Furthermore, the incorporation of methoxy groups into various molecular scaffolds is a common strategy in medicinal chemistry to enhance biological activity. chim.it Methoxy-substituted compounds have been investigated for a range of therapeutic applications, including as anticancer and antimicrobial agents. nih.govmdpi.comnih.govmdpi.com For example, the position of methoxy groups on a molecule can significantly influence its potency and mechanism of action. nih.gov Given these precedents, it is plausible that derivatives of this compound could be synthesized and investigated for a variety of biological activities. Future research could focus on creating a library of such derivatives and screening them for potential therapeutic applications.

Role in Stabilizing Reactive Intermediates in Multi-step Biomolecule Syntheses

In the realm of multi-step biomolecule synthesis, protecting groups are essential for temporarily masking reactive functional groups to prevent unwanted side reactions. Acetals, which are structurally related to the tetramethoxy core of this compound, are commonly employed as protecting groups for aldehydes and ketones. nih.govresearchgate.netnih.govmdpi.com

The key feature of acetals that makes them effective protecting groups is their stability under neutral to strongly basic conditions, while being readily removable under acidic conditions. mdpi.com This allows chemists to perform reactions on other parts of a complex molecule without affecting the protected carbonyl group. For instance, a carbonyl group can be protected as an acetal (B89532) while a nearby ester is reduced using a strong reducing agent like lithium aluminum hydride. researchgate.net Following the reduction, the acetal can be hydrolyzed to regenerate the original carbonyl group.

Given its structure, this compound could potentially be used to form a stable acetal-like protecting group for diols or other suitable functional groups in complex biomolecule synthesis, thereby stabilizing reactive intermediates and enabling more complex synthetic transformations.

Environmental and Biodegradation Studies

Biodegradation Pathways and Mechanisms (e.g., of related phenol (B47542) derivatives)

The ether bond, due to its high dissociation energy, is generally considered to be recalcitrant to degradation. mdpi.com However, various microorganisms have been shown to degrade ether-containing compounds. For instance, some bacteria can cleave the ether bond in aromatic ethers, and the degradation of cyclic ethers like 1,4-dioxane (B91453) has also been observed. nih.govmdpi.com

The biodegradation of phenolic compounds, which can be considered structurally related in terms of having an oxygen atom attached to a carbon framework, often proceeds through hydroxylation to form catechols. These catechols are then subject to ring cleavage by dioxygenase enzymes, leading to intermediates that can enter central metabolic pathways. The specific pathway, either ortho- or meta-cleavage, depends on the microbial strain involved.

It is plausible that the biodegradation of this compound, if it occurs, would involve initial enzymatic attack on the ether linkages. The specific microorganisms and enzymatic systems capable of such a transformation would need to be identified through dedicated research. Studies on the biodegradation of other alkyl ethers have shown that the presence of other substrates can sometimes support co-metabolic degradation. nuph.edu.ua Future environmental studies on this compound would be crucial to determine its persistence, potential for bioaccumulation, and ultimate environmental fate.

Q & A

Q. Methodological Validation

- NMR : Diagnostic signals for acetal methoxy groups (δ 3.2–3.4 ppm in ¹H NMR; δ 50–55 ppm in ¹³C NMR) .

- Mass spectrometry : Molecular ion peaks matching expected molecular weights (e.g., [M+Na]⁺ for BDA-protected sugars).

- X-ray crystallography : Resolves regiochemistry in crystalline derivatives .

Combined use of these techniques ensures unambiguous characterization.

Can this compound be used in aqueous-phase reactions?

Limitations and Workarounds

BDA is hydrolytically labile in water, limiting direct use in aqueous systems. However, in biphasic conditions (e.g., CH₂Cl₂/H₂O with CSA), partial protection is achievable. For water-compatible diol protection, consider more stable groups (e.g., benzylidene acetals) or post-protection aqueous workups .

What safety precautions are critical when handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.